2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
Description
The compound 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide belongs to a class of imidazole-based derivatives known for their diverse pharmacological activities. Its structure features a benzyl group at the 1-position of the imidazole ring and a 4-methoxyphenyl substituent at the 5-position, linked via a thioether bridge to an acetamide moiety.
Imidazole derivatives are often synthesized via multi-step reactions involving cyclization, nucleophilic substitution, or coupling strategies. For example, compounds in were synthesized using click chemistry and characterized via IR, NMR, and elemental analysis, with yields exceeding 85% in some cases .
Properties
IUPAC Name |
2-[1-benzyl-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-24-16-9-7-15(8-10-16)17-11-21-19(25-13-18(20)23)22(17)12-14-5-3-2-4-6-14/h2-11H,12-13H2,1H3,(H2,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWRPTCWRGLUFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors. These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Compounds with similar structures, such as benzylic halides, typically react via an sn1 or sn2 pathway, depending on their substitution. This interaction with its targets could result in changes at the molecular level, affecting the function of the target proteins and leading to the observed biological effects.
Biochemical Pathways
It’s known that indole derivatives, which share structural similarities with this compound, can influence a broad range of biochemical pathways due to their ability to bind to multiple receptors. The downstream effects of these interactions can lead to a variety of biological activities, as mentioned above.
Biological Activity
The compound 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a novel imidazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological evaluations, mechanisms of action, and therapeutic applications, supported by relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 335.4 g/mol. The structure includes an imidazole ring, a benzyl group, and a methoxyphenyl substituent, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H17N3OS |
| Molecular Weight | 335.4 g/mol |
| LogP | 3.0145 |
| Polar Surface Area | 59.052 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Imidazole Ring : Utilizing the Debus-Radziszewski synthesis method.
- Introduction of Benzyl and Methoxyphenyl Groups : Achieved through Friedel-Crafts alkylation and nucleophilic aromatic substitution.
- Thioacetamide Linkage Formation : The final step involves coupling reactions to form the thioacetamide bond.
Anticancer Properties
Recent studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Assay : In vitro tests revealed that the compound had a mean GI50 value significantly lower than standard anticancer drugs like bendamustine and chlorambucil, indicating potent anticancer activity .
The mechanism through which this compound exerts its biological effects appears to involve:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes involved in cancer progression.
- Cell Membrane Penetration : The presence of benzyl and methoxyphenyl groups enhances the compound's ability to penetrate cell membranes, improving its efficacy against cancer cells.
Study Overview
A variety of studies have investigated the biological activity of similar imidazole derivatives:
- Anticancer Activity : A study reported that compounds with similar structures demonstrated IC50 values ranging from to against key cancer-related enzymes such as EGFR and Src .
- Molecular Docking Studies : These studies indicated strong binding affinities with target proteins, suggesting potential for drug development in oncology .
- Comparative Analysis : A table summarizing the IC50 values for various compounds related to this class indicates that derivatives of imidazole can be more potent than traditional chemotherapy agents.
| Compound Name | IC50 (μM) | Target Enzyme |
|---|---|---|
| This compound | < 2 | EGFR |
| Standard Drug (Erlotinib) | 0.41785 | EGFR |
| Other Derivative | 0.2757357 | Various Enzymes |
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, synthesis, and biological activity.
Structural Analogues and Substituent Variations
Key structural differences among analogs lie in the imidazole ring substituents and the acetamide-linked aromatic groups. These variations influence electronic properties, lipophilicity, and biological interactions.
Table 1: Structural and Functional Comparison of Selected Imidazole Derivatives
Physicochemical Properties
- Electronic Effects : Methoxy groups (electron-donating) may reduce reactivity compared to bromo or nitro substituents, which could explain lower activity in some analogs .
Q & A
Q. Primary techniques :
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., benzyl protons at δ 4.8–5.2 ppm; methoxy groups at δ 3.7–3.9 ppm) .
- Infrared (IR) spectroscopy : Stretching frequencies for C=S (1150–1250 cm⁻¹) and amide C=O (1650–1700 cm⁻¹) validate key functional groups .
- Elemental analysis : Combustion analysis ensures >98% purity by matching experimental and theoretical C/H/N/S content .
Resolving contradictions : Discrepancies in melting points or spectral data may arise from polymorphic forms or residual solvents. Recrystallization under controlled conditions (e.g., slow cooling) and thermogravimetric analysis (TGA) can identify solvent retention .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
Q. Methodological framework :
- Substituent variation : Synthesize analogs with modified benzyl (e.g., halogenated benzyl) or methoxyphenyl groups (e.g., ethoxy, nitro) to assess electronic and steric effects .
- Biological assays : Test analogs against target enzymes (e.g., COX-1/2 for anti-inflammatory activity) using enzyme inhibition assays (IC₅₀ determination) .
- Data correlation : Use multivariate analysis (e.g., QSAR models) to link substituent descriptors (Hammett σ, logP) with activity trends .
Example : Replacement of the 4-methoxyphenyl group with a 4-fluorophenyl moiety (electron-withdrawing) may enhance binding affinity to hydrophobic enzyme pockets .
Advanced: What computational strategies are effective in predicting binding modes of this compound with biological targets?
Q. Approaches :
- Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions with targets (e.g., cyclooxygenase enzymes). Key parameters include grid box size (20–25 ų) and Lamarckian genetic algorithms for conformational sampling .
- MD simulations : GROMACS or AMBER simulate protein-ligand stability (10–100 ns trajectories) to assess binding pose retention and hydrogen-bond dynamics .
- Validation : Compare docking scores (ΔG binding) with experimental IC₅₀ values to refine force fields and scoring functions .
Case study : Docking of a related imidazole-thioacetamide analog (9c) into COX-2 revealed hydrophobic interactions with Val349 and π-stacking with Tyr355 .
Advanced: How can contradictory bioactivity data across studies be systematically analyzed?
Q. Root causes :
Q. Resolution strategies :
- Standardized protocols : Use freshly prepared solutions and validate purity via HPLC before assays .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., % inhibition at 10 µM) and apply statistical tools (e.g., ANOVA with post-hoc tests) .
Advanced: What in vitro models are suitable for elucidating the anticancer mechanism of this compound?
Q. Experimental design :
- Cell viability assays : MTT or resazurin assays in cancer cell lines (e.g., HCT-116, HepG2) to determine GI₅₀ values .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining and caspase-3/7 activation .
- Target identification : siRNA knockdown of candidate targets (e.g., Bcl-2, p53) to assess pathway dependency .
Case study : A thiazolo[3,2-a]pyrimidine-benzimidazole analog (6a-q) showed pro-apoptotic activity via p53 upregulation in colon cancer models .
Advanced: How can solvent effects on reaction kinetics and yields be quantitatively modeled?
Q. Methodology :
- Solvent polarity screening : Compare yields in DMSO (high polarity) vs. THF (moderate polarity) using Design of Experiments (DoE) .
- Kinetic profiling : Monitor reaction progress via in situ IR or HPLC to derive rate constants (k) and activation energies (Eₐ) .
- QSAR modeling : Correlate solvent parameters (e.g., dielectric constant, Kamlet-Taft α/β) with reaction efficiency using multiple linear regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
